molecular formula C17H25NO4 B13492106 N-(tert-Butoxycarbonyl)-2,4,6-trimethylphenylalanine CAS No. 82317-87-1

N-(tert-Butoxycarbonyl)-2,4,6-trimethylphenylalanine

Cat. No.: B13492106
CAS No.: 82317-87-1
M. Wt: 307.4 g/mol
InChI Key: UKMUYHBFWIEQLU-UHFFFAOYSA-N
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Description

N-(tert-Butoxycarbonyl)-2,4,6-trimethylphenylalanine is a compound used in organic synthesis, particularly in the protection of amino groups. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, providing stability during various chemical reactions and allowing for selective deprotection under specific conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(tert-Butoxycarbonyl)-2,4,6-trimethylphenylalanine typically involves the reaction of 2,4,6-trimethylphenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes using microreactor systems. These methods offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butoxycarbonyl)-2,4,6-trimethylphenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Major Products Formed

The major products formed from these reactions include the Boc-protected amine and the deprotected amine after removal of the Boc group .

Mechanism of Action

The mechanism by which N-(tert-Butoxycarbonyl)-2,4,6-trimethylphenylalanine exerts its effects involves the protection of the amino group through the formation of a carbamate. The Boc group is introduced via nucleophilic addition to di-tert-butyl dicarbonate, followed by elimination and decarboxylation steps . The protected amine can then undergo various chemical transformations without interference from the amino group. Deprotection is achieved under acidic conditions, leading to the formation of the free amine .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(tert-Butoxycarbonyl)-2,4,6-trimethylphenylalanine include:

Uniqueness

This compound is unique due to its specific structure, which includes the 2,4,6-trimethylphenylalanine moiety. This structure provides distinct steric and electronic properties, making it suitable for specific applications in organic synthesis and peptide chemistry .

Properties

CAS No.

82317-87-1

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,4,6-trimethylphenyl)propanoic acid

InChI

InChI=1S/C17H25NO4/c1-10-7-11(2)13(12(3)8-10)9-14(15(19)20)18-16(21)22-17(4,5)6/h7-8,14H,9H2,1-6H3,(H,18,21)(H,19,20)

InChI Key

UKMUYHBFWIEQLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC(C(=O)O)NC(=O)OC(C)(C)C)C

Origin of Product

United States

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